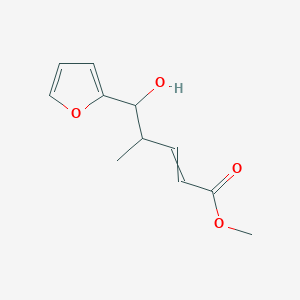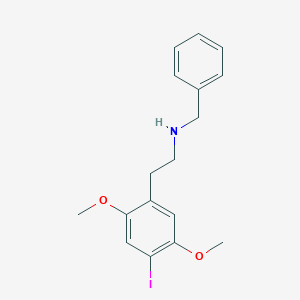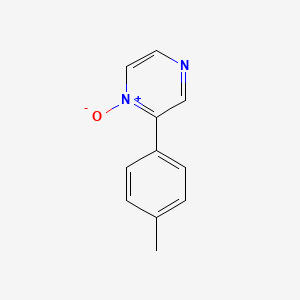
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate: is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical reactivity and significant biological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-2-enoate moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate typically involves the condensation of 5-hydroxymethylfurfural (HMF) with appropriate aldehydes or ketones. One common method involves the reaction of HMF with 3,3-dimethyl-2-butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through biomass conversion processes. Biomass-derived furfural and HMF are key intermediates in the synthesis of various furan derivatives. The catalytic conversion of biomass to HMF, followed by condensation reactions, is a sustainable and efficient method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the pent-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. The compound can also form hydrogen bonds and other interactions with biological molecules, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A key intermediate in the synthesis of furan derivatives.
5-Hydroxymethylfurfural (HMF): A biomass-derived compound used in the synthesis of various furan derivatives.
Furfurylamine: A derivative of furfural used in pharmaceuticals.
Uniqueness
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate is unique due to its specific structure, which combines a furan ring with a pent-2-enoate moiety. This combination imparts distinct chemical reactivity and biological activities, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
919296-38-1 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C11H14O4/c1-8(5-6-10(12)14-2)11(13)9-4-3-7-15-9/h3-8,11,13H,1-2H3 |
Clave InChI |
DOLLVNCCQRDNHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC(=O)OC)C(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

